(1S,3S)-3-Aminocyclohexanecarboxylic acid is a stereoisomer of 3-aminocyclohexanecarboxylic acid (ACHC). It is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. [, ] Due to its structural similarity to GABA, (1S,3S)-3-aminocyclohexanecarboxylic acid has been a valuable research tool in studying GABAergic systems, particularly GABA transport mechanisms. [, ]
(1S,3S)-3-Aminocyclohexanecarboxylic acid, with the chemical formula CHNO and CAS number 81131-39-7, is a chiral amino acid derivative characterized by its unique cyclic structure. This compound is significant in both organic synthesis and biological applications due to its structural similarity to neurotransmitters, which makes it a candidate for therapeutic research in neurological disorders .
This compound falls under the category of chiral amino acids, which are essential in various biochemical processes. It is primarily sourced through synthetic organic chemistry methods, where it serves as a building block for complex organic molecules and pharmaceuticals.
The synthesis of (1S,3S)-3-Aminocyclohexanecarboxylic acid typically involves several key steps:
Common synthetic routes include:
(1S,3S)-3-Aminocyclohexanecarboxylic acid features a cyclohexane ring with an amino group and a carboxylic acid group attached at specific positions. The stereochemistry is denoted by the (1S,3S) configuration, indicating the spatial arrangement of substituents around the chiral centers .
(1S,3S)-3-Aminocyclohexanecarboxylic acid participates in various chemical reactions:
The specific conditions for these reactions depend on the reagents used:
The mechanism by which (1S,3S)-3-Aminocyclohexanecarboxylic acid exerts its effects involves interaction with molecular targets:
(1S,3S)-3-Aminocyclohexanecarboxylic acid has diverse applications across various fields:
The stereoselective synthesis of (1S,3S)-3-aminocyclohexanecarboxylic acid—a conformationally constrained β-amino acid with significant pharmaceutical relevance—presents unique challenges due to its two adjacent chiral centers. This section comprehensively examines state-of-the-art methodologies for accessing this stereoisomer with high enantiomeric purity.
Carbohydrate-derived chiral synthons serve as foundational templates for synthesizing this constrained β-amino acid. Furanoid and pyranoid sugars provide pre-existing stereogenic centers that direct the stereoselective formation of the target molecule's chiral cyclohexane ring. Researchers exploit the inherent chirality of D-glucose and D-mannose to install the 1,3-diamino relationship with correct relative configuration through ring-expanding cyclization strategies [7]. This approach typically involves converting the sugar's anomeric center into the carboxylic acid functionality while transforming C3-C4 bonds into the cyclohexane scaffold. The chiral environment of the carbohydrate precursor effectively controls the trans diaxial orientation of the amine and carboxylic acid groups characteristic of the (1S,3S) configuration.
A notable advantage of chiral pool strategies is the preservation of stereochemical information from naturally abundant enantiopure starting materials, minimizing the need for subsequent resolution steps. However, the synthetic routes typically involve multiple steps (6-8 linear steps) with moderate overall yields (25-40%), primarily due to necessary protecting group manipulations. The table below compares key carbohydrate precursors and their stereochemical outcomes:
Table 1: Chiral Pool Approaches Using Carbohydrate Precursors
Carbohydrate Source | Key Transformation | Relative Configuration Control | Overall Yield |
---|---|---|---|
D-Glucose | Ring-closing metathesis | 1,3-trans (syn) | 32% |
D-Mannose | Intramolecular aldol condensation | 1,3-trans (anti) | 38% |
L-Arabinose | Tandem Witting/cyclization | 1,3-cis | 27% |
Commercial suppliers like TaiChem leverage such methodologies to produce multi-gram quantities of enantiopure material (≥98% ee) for pharmaceutical applications, demonstrating the industrial viability of these approaches [6].
Asymmetric hydrogenation of prochiral enol carboxylates represents the most atom-economical route to (1S,3S)-3-aminocyclohexanecarboxylic acid. Recent breakthroughs in cobalt-catalyzed hydrogenation have demonstrated exceptional stereocontrol using chiral bisphosphine ligands. The [(R,R)-QuinoxP*•Co] catalyst system facilitates enantioface differentiation during the reduction of 3-cyanocyclohexenecarboxylate precursors [10]. Density functional theory (DFT) studies reveal that enantioselection occurs via disperse C-H···π interactions between the substrate's triple bond and the catalyst's tert-butyl groups, establishing the (1S,3S) configuration with free energy differences of 2.8-3.2 kcal/mol between competing transition states.
Rhodium-DuPhos complexes provide complementary systems for substrates bearing aromatic substituents. These catalysts operate through a concerted asynchronous hydrogen transfer mechanism, achieving up to 98% enantiomeric excess (ee) at moderate hydrogen pressures (50-100 psi). Critical parameters influencing stereoselectivity include:
Table 2: Hydrogenation Performance with Chiral Catalysts
Catalyst System | Substrate | ee (%) | dr (trans:cis) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
Co-(R,R)-QuinoxP* | 3-CN-cyclohexenecarboxylate | 99.5 | >99:1 | 850 |
Rh-(R,R)-DuPhos | 3-Ph-cyclohexenecarboxylate | 98.2 | 97:3 | 1,200 |
Ru-BINAP/SEGPHOS® | 3-AcNH-cyclohexenecarboxylate | 95.7 | 95:5 | 750 |
These systems enable decagram-scale production with minimal metal contamination (<5 ppm), meeting pharmaceutical quality standards [5] [10].
Classical resolution remains practically indispensable for large-scale production despite its theoretical maximum yield limitation (50%). The diastereomeric salt crystallization approach exploits the differential solubility of (1S,3S)-acid complexes with chiral amines. Industrially preferred resolving agents include:
The thermodynamic basis for successful resolution lies in the lattice energy differences between diastereomeric salts, which can exceed 3-5 kcal/mol in optimized systems. Critical process parameters include:
Modern process intensification employs recycling protocols where the undesired enantiomer undergoes base-catalyzed racemization (140-160°C in diphenyl ether) and re-submission to resolution. This dynamic resolution elevates theoretical yields to 80-95%, making it economically competitive with asymmetric synthesis. Suppliers like Fluorochem utilize such processes to offer (1R,3S)-rel-3-aminocyclohexanecarboxylic acid derivatives at 90% purity for research applications [8].
Biocatalytic approaches have emerged as sustainable alternatives for accessing (1S,3S)-3-aminocyclohexanecarboxylic acid. Transaminase-mediated dynamic de-diastereomerization enables near-quantitative yields from racemic cis/trans mixtures by selectively converting the undesired cis-diastereomer to ketone intermediates. Vibrio fluvialis transaminase (VfS-TA) exhibits exceptional cis-diastereomer selectivity (de >99%) due to its active site topology, which sterically excludes the diaxial (1S,3S) conformation [3].
Continuous-flow bioreactor systems enhance this technology's efficiency through:
This system achieves product-enhanced yields exceeding the original trans-content in starting mixtures (108-115%) due to reversible ketone amination. The table below compares transaminase performance:
Table 3: Biocatalytic De-Diastereomerization Efficiency
Transaminase | Substituent (R) | % cis Conversion | trans-amine de (%) | Yield Enhancement |
---|---|---|---|---|
VfS-TA (sol-gel immobilized) | CO₂Et | >99.9 | 99.8 | 112% |
CvS-TAW60C | CH₂Ph | 98.5 | 99.1 | 108% |
ArR-TAmut | CN | 95.2 | 97.3 | 105% |
The technology has been successfully integrated into the manufacturing pathway for cariprazine, demonstrating industrial viability for multikilogram production [3] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7